3-(4-Chlorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride

Description

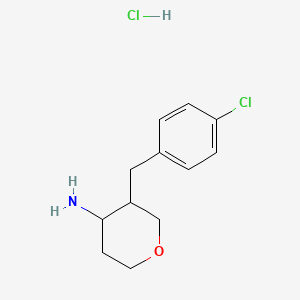

3-(4-Chlorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride is a bicyclic organic compound featuring a tetrahydropyran (oxane) ring substituted with a 4-chlorobenzyl group at position 3 and an amine group at position 4. The hydrochloride salt enhances its solubility, a critical property for pharmacological applications.

Properties

Molecular Formula |

C12H17Cl2NO |

|---|---|

Molecular Weight |

262.17 g/mol |

IUPAC Name |

3-[(4-chlorophenyl)methyl]oxan-4-amine;hydrochloride |

InChI |

InChI=1S/C12H16ClNO.ClH/c13-11-3-1-9(2-4-11)7-10-8-15-6-5-12(10)14;/h1-4,10,12H,5-8,14H2;1H |

InChI Key |

JOZWWDISALMWKG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(C1N)CC2=CC=C(C=C2)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and tetrahydro-2H-pyran-4-amine.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Formation of Intermediate: The intermediate product, 3-(4-Chlorobenzyl)tetrahydro-2H-pyran-4-amine, is formed.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl chloride moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.

Industrial Applications: The compound is used in the development of new materials and chemicals for industrial purposes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Positional Isomerism : The target compound’s 4-chlorobenzyl group at position 3 contrasts with analogs like and , where substituents are at position 4. This positional shift may alter binding interactions in biological targets, as substituent orientation affects molecular recognition .

- Electron Effects: The 4-chlorobenzyl group (electron-withdrawing Cl) in the target contrasts with the trifluoromethyl group (stronger electron withdrawal in ) and methoxy groups (electron donation in ).

Structural Flexibility and Lipophilicity

- Benzyl vs. Phenyl Groups : The target’s benzyl group (-CH₂-C₆H₄Cl) introduces a methylene spacer, increasing flexibility compared to directly attached phenyl rings (e.g., ). This spacer may enhance hydrophobic interactions with protein pockets .

- Chlorine’s larger size may improve van der Waals interactions in hydrophobic regions .

Molecular Weight and Pharmacokinetics

Similarity Scores and Structural Divergence

- Compounds like 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride (similarity score: 0.89) share core scaffolds but differ in substituent type, while lower-scoring analogs (e.g., : 0.72) lack aromatic groups entirely.

Biological Activity

3-(4-Chlorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-(4-Chlorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride is CHClNO, with a molecular weight of 225.71 g/mol. The compound features a tetrahydropyran ring substituted with a chlorobenzyl group, which is believed to influence its biological properties significantly .

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyran, including 3-(4-Chlorobenzyl)tetrahydro-2H-pyran-4-amine, exhibit promising anticancer properties. For example, compounds within this class have demonstrated significant inhibitory effects on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer).

In Vitro Studies

In vitro assays have shown that certain derivatives can induce apoptosis and cell cycle arrest in cancer cells. For instance, one study reported that a related compound led to a significant increase in the percentage of cells in the G0-G1 phase, indicating growth arrest . The following table summarizes some key findings:

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 3-(4-Chlorobenzyl)TPA | HCT-116 | 75.1 | Induces apoptosis via caspase activation |

| Related Compound | MCF-7 | 119 | Cell cycle arrest at G1 phase |

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. In studies focusing on various Gram-positive bacteria, certain derivatives showed lower IC50 values than standard antibiotics like ampicillin. For instance, compounds derived from the tetrahydropyran scaffold exhibited strong antibacterial activity against Staphylococcus aureus and Bacillus cereus .

Antioxidant Activity

In addition to its anticancer and antibacterial properties, 3-(4-Chlorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride has been noted for its antioxidant capabilities. DPPH radical scavenging assays demonstrated that certain derivatives possess significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related cellular damage .

The biological activity of 3-(4-Chlorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride is attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases.

- Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase, inhibiting proliferation.

- Antioxidant Activity : By scavenging free radicals, it protects cells from oxidative damage.

Case Study 1: Anticancer Efficacy

A study conducted on HCT-116 cells showed that treatment with 3-(4-Chlorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride resulted in a significant reduction in cell viability (IC50 = 75.1 µM). The mechanism was linked to apoptosis induction via caspase activation .

Case Study 2: Antibacterial Properties

In another investigation, derivatives of this compound were tested against various bacterial strains. Results indicated potent antibacterial activity against Staphylococcus aureus with an IC50 lower than that of ampicillin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.